molecular formula C16H13ClN2O3S B2533770 N-(4-chloro-1,3-benzothiazol-7-yl)-2,3-dimethoxybenzamide CAS No. 941961-87-1

N-(4-chloro-1,3-benzothiazol-7-yl)-2,3-dimethoxybenzamide

Cat. No.: B2533770
CAS No.: 941961-87-1
M. Wt: 348.8
InChI Key: MHEHQEZFAHYNSA-UHFFFAOYSA-N
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Description

N-(4-chloro-1,3-benzothiazol-7-yl)-2,3-dimethoxybenzamide is a chemical compound that belongs to the benzothiazole family. This compound is characterized by the presence of a benzothiazole ring substituted with a chlorine atom at the 4th position and a benzamide moiety substituted with two methoxy groups at the 2nd and 3rd positions. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-1,3-benzothiazol-7-yl)-2,3-dimethoxybenzamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Chlorination: The benzothiazole ring is then chlorinated at the 4th position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Coupling with Benzamide: The chlorinated benzothiazole is then coupled with 2,3-dimethoxybenzamide in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-1,3-benzothiazol-7-yl)-2,3-dimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom on the benzothiazole ring can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

N-(4-chloro-1,3-benzothiazol-7-yl)-2,3-dimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chloro-1,3-benzothiazol-7-yl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-(4-chloro-1,3-benzothiazol-7-yl)-2,3-dimethoxybenzamide can be compared with other similar compounds, such as:

    N-(4-chloro-1,3-benzothiazol-7-yl)-4-cyanobenzamide: Differing by the presence of a cyano group instead of methoxy groups.

    N-(4-chloro-1,3-benzothiazol-7-yl)-3-(trifluoromethyl)benzamide: Differing by the presence of a trifluoromethyl group.

    N-(4-chloro-1,3-benzothiazol-7-yl)-4-(piperidine-1-sulfonyl)benzamide: Differing by the presence of a piperidine-1-sulfonyl group.

These compounds share a similar benzothiazole core but differ in their substituents, leading to variations in their chemical and biological properties.

Biological Activity

N-(4-chloro-1,3-benzothiazol-7-yl)-2,3-dimethoxybenzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory domains. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from recent studies and findings.

Synthesis

The synthesis of this compound involves several steps, typically starting from 4-chloro-1,3-benzothiazole and 2,3-dimethoxybenzoic acid. The reaction generally proceeds through acylation methods using coupling agents or catalysts to form the final amide product. Characterization of the compound is performed using techniques such as Nuclear Magnetic Resonance (NMR) and High Performance Liquid Chromatography (HPLC) to confirm its structure and purity.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. The compound has been evaluated against various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells.

Key Findings:

  • Inhibition of Cell Proliferation: The compound showed a dose-dependent inhibition of cell growth in A431 and A549 cell lines as assessed by MTT assay. At concentrations of 1 to 4 µM, it significantly reduced cell viability.
  • Induction of Apoptosis: Flow cytometry analysis indicated that treatment with this compound led to increased apoptosis in cancer cells. Mechanistic studies revealed activation of apoptotic pathways involving caspase cascades.
  • Cell Cycle Arrest: The compound induced G1 phase cell cycle arrest in A431 cells, suggesting its potential to hinder tumor progression.

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has shown promising anti-inflammatory properties.

Key Findings:

  • Cytokine Inhibition: The compound significantly decreased the levels of inflammatory cytokines such as IL-6 and TNF-α in RAW264.7 macrophages when assessed using ELISA.
  • Mechanisms: The anti-inflammatory effects were linked to the inhibition of NF-kB signaling pathways, which are crucial for the expression of various pro-inflammatory genes.

Mechanistic Insights

The biological activity of this compound can be attributed to its interaction with specific molecular targets involved in cancer proliferation and inflammation:

MechanismEffectReference
Inhibition of AKT pathwayReduced cell survival
Inhibition of ERK pathwayDecreased proliferation and migration
NF-kB pathway inhibitionLowered inflammatory cytokines

Case Studies

Several case studies have illustrated the effectiveness of this compound in preclinical models:

  • Study on A431 Cells:
    • Objective: Evaluate the anticancer effects.
    • Method: MTT assay followed by flow cytometry for apoptosis analysis.
    • Results: Significant reduction in viability and increased apoptosis at doses above 2 µM.
  • Study on RAW264.7 Cells:
    • Objective: Assess anti-inflammatory effects.
    • Method: ELISA for cytokine measurement.
    • Results: Notable decrease in IL-6 and TNF-α levels upon treatment.

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-7-yl)-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S/c1-21-12-5-3-4-9(14(12)22-2)16(20)19-11-7-6-10(17)13-15(11)23-8-18-13/h3-8H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHEHQEZFAHYNSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=C3C(=C(C=C2)Cl)N=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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